Product packaging for erythro-N-Boc-L-homophenylalanine epoxide(Cat. No.:CAS No. 799559-75-4)

erythro-N-Boc-L-homophenylalanine epoxide

Cat. No.: B2545975
CAS No.: 799559-75-4
M. Wt: 277.364
InChI Key: QBDJHEUSBYIOGK-UONOGXRCSA-N
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Description

Significance of Epoxide Derivatives in Synthetic Organic Chemistry and Medicinal Chemistry Research

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. Their significance is largely due to the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide range of nucleophiles. researchgate.netrsc.org This reactivity allows for the stereospecific introduction of two functional groups onto adjacent carbon atoms, a transformation that is fundamental to the construction of complex molecules.

In medicinal chemistry, the epoxide functional group is a key component in numerous approved pharmaceutical agents and is a critical building block for the synthesis of many more. google.com Chiral epoxides are particularly valuable as they enable the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and safety. The ability of epoxides to react with biological nucleophiles, such as amino or thiol groups on proteins, is a mechanism of action for several drugs, including certain anticancer agents. google.com Furthermore, the synthesis of core structural motifs like 1,2-amino alcohols and 1,2-diols, which are prevalent in many bioactive natural products and pharmaceuticals, frequently relies on the regioselective and stereoselective ring-opening of epoxide precursors. nih.gov

PropertyDescription
Functional Group Epoxide (Oxirane)
Key Feature High ring strain (~13 kcal/mol)
Primary Reactivity Susceptible to nucleophilic ring-opening
Synthetic Utility Stereospecific introduction of vicinal functional groups (e.g., diols, amino alcohols)
Importance in Medicinal Chemistry Core component of various drugs; key intermediate for chiral synthesis

Context of L-Homophenylalanine as a Non-Proteinogenic Amino Acid and Precursor

L-Homophenylalanine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It is an analog of the proteinogenic amino acid L-phenylalanine, distinguished by the presence of an additional methylene (B1212753) (-CH2-) group in its side chain, which extends the carbon backbone between the α-carbon and the phenyl group. duke.edu

This structural modification imparts unique conformational properties and has made L-homophenylalanine a valuable precursor in pharmaceutical development. Its primary significance lies in its role as a key building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. diva-portal.org ACE inhibitors are a class of drugs widely used to treat hypertension and congestive heart failure. The incorporation of the L-homophenylalanine scaffold is crucial for the bioactivity of several prominent ACE inhibitors, including enalapril, lisinopril, and ramipril. nih.gov The extended side chain of homophenylalanine allows for optimal binding interactions within the active site of the angiotensin-converting enzyme. The demand for these life-saving medications has driven the development of efficient synthetic routes, including biocatalytic methods, to produce enantiomerically pure L-homophenylalanine. acs.orgnih.gov

CompoundStructureClassificationKey Application
L-Phenylalanine C9H11NO2Proteinogenic Amino AcidProtein synthesis, precursor to neurotransmitters
L-Homophenylalanine C10H13NO2Non-Proteinogenic Amino AcidPrecursor for ACE inhibitors (e.g., enalapril, lisinopril)

Unique Structural Features and Stereochemical Importance of the Erythro-Diastereomer

The structure of erythro-N-Boc-L-homophenylalanine epoxide contains multiple stereocenters, giving rise to the possibility of different diastereomers. The prefixes erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, the erythro isomer has two identical or similar substituents on the same side of the carbon chain, whereas the threo isomer has them on opposite sides. organic-chemistry.org

The stereochemical configuration of this building block is critical as it dictates the three-dimensional arrangement of the final product synthesized from it. In the context of drug design, particularly for enzyme inhibitors, the precise spatial orientation of functional groups is paramount for effective binding to the target's active site. The synthesis of hydroxyethylamine and (hydroxyethyl)hydrazine dipeptide isosteres, which are core components of many HIV protease inhibitors, often relies on chiral epoxides derived from amino acids.

The diastereoselective synthesis of the erythro-epoxide is a key synthetic challenge. The choice of epoxidation conditions and directing groups on the starting material, typically an N-Boc protected homoallylic amine, determines which diastereomer is formed. The erythro configuration specifically places the epoxide ring and the phenylpropyl side chain in a defined spatial relationship, which is then translated into the stereochemistry of the resulting 1,2-amino alcohol after nucleophilic ring-opening. This control is essential for creating inhibitors that fit precisely into the enzyme's binding pocket, maximizing potency and selectivity. Diastereomers have different physical and chemical properties, and in medicinal chemistry, one diastereomer often exhibits significantly higher biological activity than the others.

Overview of Research Trajectories and Academic Contributions

While specific academic publications focusing solely on this compound are not abundant, its role can be understood through the extensive research on the synthesis of HIV protease inhibitors and other peptidomimetic compounds. The development of potent HIV protease inhibitors like Amprenavir, Atazanavir, and Darunavir spurred significant research into the efficient, stereoselective synthesis of their core structural units. diva-portal.orgnih.gov

A central feature of many of these inhibitors is a hydroxyethylamine isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis. The synthesis of this isostere is frequently accomplished through the ring-opening of a chiral N-protected amino epoxide with a suitable nucleophile. Academic and industrial research has focused on developing robust methods for preparing these epoxides with high diastereoselectivity from readily available amino acid precursors.

Key research contributions in this area include:

Development of Diastereoselective Epoxidation Methods: Research has explored various epoxidation reagents and conditions to control the stereochemical outcome (syn vs. anti, or erythro vs. threo) in the oxidation of allylic and homoallylic amines.

Application in Total Synthesis: Chiral amino epoxides are routinely used as pivotal intermediates in the multi-step syntheses of complex pharmaceutical agents. The synthetic routes to numerous protease inhibitors rely on a strategy involving the coupling of an amino epoxide fragment with another complex fragment.

Exploration of Non-Proteinogenic Scaffolds: The use of L-homophenylalanine instead of L-phenylalanine allows for the synthesis of inhibitors with modified pharmacokinetics and binding properties, representing a trajectory aimed at optimizing drug efficacy and overcoming resistance.

These collective research efforts highlight the academic and industrial importance of building blocks like this compound as critical enablers in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO3 B2545975 erythro-N-Boc-L-homophenylalanine epoxide CAS No. 799559-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDJHEUSBYIOGK-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Erythro N Boc L Homophenylalanine Epoxide

Stereoselective Synthesis of the Epoxide Moiety

The precise stereochemical configuration of the epoxide ring is crucial for the biological activity of molecules derived from it. The erythro configuration of the target compound is achieved through several sophisticated synthetic strategies that ensure high stereocontrol. These methods typically start from the readily available L-homophenylalanine, leveraging its inherent chirality to direct the formation of the desired stereoisomer.

Asymmetric Epoxidation of Olefinic Precursors

Asymmetric epoxidation represents a powerful method for the stereoselective synthesis of epoxides from prochiral or chiral olefinic precursors. In this approach, an unsaturated analogue of N-Boc-L-homophenylalanine is subjected to an epoxidation agent in the presence of a chiral catalyst. While the inherent chirality of the amino acid backbone can influence the diastereoselectivity of the reaction, external chiral catalysts are often employed to achieve high levels of control.

For instance, titanium-based catalysts, such as those derived from salalen ligands, have been shown to be highly active and selective for the asymmetric epoxidation of terminal olefins using aqueous hydrogen peroxide as the oxidant. nih.gov In the context of chiral allylic alcohols, these catalyst systems can provide extremely high syn-selectivity. nih.gov This principle can be applied to an analogous olefin derived from L-homophenylalanine, where the catalyst's chiral environment would control the face of the double bond to be oxidized, leading to the desired epoxide stereochemistry.

Diastereoselective Reduction of Carbonyl Compounds

A robust and widely utilized method for synthesizing N-protected α-amino epoxides involves a multi-step sequence starting from the corresponding N-protected α-amino acid. researchgate.net This pathway proceeds through a halomethyl ketone intermediate, which is then subjected to a diastereoselective reduction to form a halohydrin. Subsequent base-mediated cyclization of the halohydrin yields the target epoxide. The key to achieving the desired erythro stereochemistry lies in the highly selective reduction of the carbonyl group.

The synthesis begins with the conversion of N-Boc-L-homophenylalanine into a corresponding α-amino chloromethyl ketone. This intermediate possesses a chiral center and a prochiral ketone. The reduction of this ketone to a secondary alcohol (the chlorohydrin) creates a new stereocenter. By selecting appropriate reducing agents, the stereochemical outcome can be directed. Chelation-controlled reduction, for example using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), has been shown to be highly effective in producing the anti (or erythro) halohydrin with high diastereoselectivity. researchgate.netnih.gov The chelation between the lithium cation, the N-Boc protecting group's carbonyl oxygen, and the ketone's oxygen locks the conformation of the molecule, forcing the hydride to attack from a specific face, thus yielding the desired erythro alcohol. researchgate.net This alcohol readily undergoes intramolecular cyclization upon treatment with a base to furnish the final erythro-epoxide.

One-Carbon Homologation Strategies for Alpha-Amino Epoxides

The synthesis of the α-amino epoxide requires a carbon backbone that is one carbon longer than the parent α-amino acid. This one-carbon extension, or homologation, is a critical step in preparing the necessary precursors, such as the α-amino halomethyl ketones mentioned previously. researchgate.net

A classic method for this transformation is the Arndt-Eistert homologation. This involves converting the N-Boc-L-homophenylalanine into an acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. The diazoketone can then be treated with hydrogen chloride (HCl) or hydrogen bromide (HBr) to yield the corresponding α-chloromethyl ketone or α-bromomethyl ketone. While effective, this method involves the use of diazomethane, which is hazardous.

To circumvent these risks, safer and more efficient methods for synthesizing N-Boc-β³-amino acid esters (which are homologated amino acids) have been developed, avoiding toxic reagents. rsc.org These alternative strategies provide access to the elongated carbon skeleton required for the eventual formation of the epoxide ring.

Employing Chiral Auxiliaries and Catalysts in Stereocontrol

While the synthesis of erythro-N-Boc-L-homophenylalanine epoxide primarily relies on substrate-controlled diastereoselectivity due to the existing stereocenter in L-homophenylalanine, the broader field of asymmetric synthesis often employs chiral auxiliaries and catalysts to establish stereochemistry.

In the context of the diastereoselective reduction of carbonyl compounds (Section 2.1.2), chiral catalysts can be used to achieve high enantioselectivity. For example, oxazaborolidine catalysts, often referred to as CBS catalysts, are extensively used for the stereoselective reduction of various ketones with predictable stereochemical outcomes. mdpi.com Such a catalyst could be employed to reduce a racemic α-amino ketone enantioselectively, or to enhance the diastereoselectivity of the reduction of a chiral α-amino ketone. nih.govmdpi.com Chiral auxiliaries, which are chiral fragments temporarily attached to the substrate to direct the stereochemical course of a reaction, also represent a powerful strategy in asymmetric synthesis. rroij.com

Synthesis of L-Homophenylalanine Precursors

L-homophenylalanine is a non-proteinogenic amino acid that serves as the fundamental chiral starting material for the synthesis of the target epoxide. nih.gov It is a crucial building block for several pharmaceutical drugs, particularly angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net While various chemical synthesis methods exist, they can suffer from complexity and environmental concerns. researchgate.net Consequently, chemo-enzymatic and biocatalytic approaches have emerged as highly attractive, efficient, and sustainable alternatives. researchgate.netnih.gov

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis leverages the high efficiency and stereoselectivity of enzymes to produce enantiomerically pure compounds. nih.gov The primary biocatalytic route to L-homophenylalanine is the asymmetric transamination of a keto-acid precursor, 2-oxo-4-phenylbutanoic acid (OPBA), using transaminase (TA) enzymes. nih.govnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor. nih.gov Various transaminases have been successfully employed for L-homophenylalanine synthesis. For example, an α-transaminase from Megasphaera elsdenii has been used in a preparative-scale synthesis from OPBA, utilizing L-glutamine as the amine donor. nih.govacs.org This process was further optimized using a fed-batch reaction system coupled with in-situ product crystallization to drive the reaction equilibrium, ultimately isolating over 18 grams of chemically pure L-homophenylalanine. nih.govacs.org

Protein engineering has also been used to enhance enzyme performance. Researchers modified the aspartate aminotransferase from Escherichia coli through site-directed mutagenesis. nih.govresearchgate.net The resulting double mutant enzyme (R292E/L18H) showed a significant increase in activity toward OPBA and could utilize the inexpensive amino donor L-lysine, achieving a 97% yield and an enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net Similarly, an engineered tyrosine aminotransferase has been used to convert OPBA to L-homophenylalanine with a 95% yield. google.com

Another approach involves the kinetic resolution of racemic mixtures. For instance, the industrial enzyme alcalase has been used in a kinetic resolution process to obtain L-(+)-homophenylalanine hydrochloride with 98% ee. umn.edu Furthermore, scientists have identified biosynthetic gene clusters from cyanobacteria responsible for producing L-homophenylalanine from L-phenylalanine and have successfully expressed these genes in E. coli for microbial production of the target amino acid. nih.gov

The following table summarizes key findings from various biocatalytic approaches to L-homophenylalanine synthesis.

Enzyme Source/TypeSubstrateAmine DonorKey FindingsYieldEnantiomeric Excess (ee)
α-Transaminase (Megasphaera elsdenii)2-Oxo-4-phenylbutanoic acid (OPBA)L-GlutamineFed-batch process with in-situ crystallization yielded >18 g of product. nih.govacs.orgHigh>99%
Engineered Aspartate Aminotransferase (E. coli)2-Oxo-4-phenylbutanoic acid (OPBA)L-LysineDouble mutant (R292E/L18H) showed a 12.9-fold activity increase. nih.govresearchgate.net97%>99.9%
Engineered Tyrosine Aminotransferase2-Oxo-4-phenylbutanoic acid (OPBA)L-GlutamateLarge-scale preparation yielded 16.7 g of product. google.com~95%Not Specified
AlcalaseRacemic Homophenylalanine derivative(Resolution)Economical and simple kinetic resolution process. umn.edu<50% (theoretical max)98%
Biosynthetic Genes (Nostoc punctiforme) in E. coliL-Phenylalanine or GlucoseAmmoniaDemonstrated microbial production via a biosynthetic pathway. nih.govNot SpecifiedNot Specified

Microbial Production Pathways (e.g., Escherichia coli from L-Phenylalanine)

The microbial production of L-homophenylalanine (L-Hph), a direct precursor to the target epoxide, represents a sustainable and efficient synthetic approach. Researchers have successfully engineered Escherichia coli to produce L-Hph from L-Phenylalanine (L-Phe) by introducing a biosynthetic pathway from the cyanobacterium Nostoc punctiforme PCC73102. researchgate.net This pathway is homologous to the native leucine (B10760876) biosynthesis pathway in E. coli. researchgate.net

The engineered pathway begins with the conversion of L-Phe to phenylpyruvic acid by a native E. coli aminotransferase. researchgate.net Subsequently, a series of three enzymes expressed from the introduced genes (hphA, hphB, and hphCD) catalyze the conversion of phenylpyruvic acid into L-Hph through a one-carbon extension. researchgate.net The key steps involve the condensation with acetyl-coenzyme A (catalyzed by HphA), isomerization (HphCD), and oxidative decarboxylation (HphB). researchgate.net

To enhance the production yield, optimization of the expression levels of the hphA, hphB, and hphCD genes was performed. This optimization led to a significant increase in L-Hph production, achieving yields of approximately 630 mg/liter in a fermentative process. researchgate.net This biocatalytic route provides a direct and sustainable method for producing the L-homophenylalanine backbone required for the synthesis of its N-Boc protected epoxide derivative.

GeneEncoded EnzymeProposed Function in L-Hph Biosynthesis
hphAHphACatalyzes the condensation of phenylpyruvic acid with acetyl-coenzyme A. researchgate.net
hphCDHphCDMediates the isomerization of the resulting intermediate. researchgate.net
hphBHphBCatalyzes the oxidation and subsequent decarboxylation to form L-Hph. researchgate.net

Asymmetric Hydrogenation Routes to Homophenylalanine Derivatives

Asymmetric hydrogenation is a powerful chemical method for establishing the stereochemistry of chiral amino acids like L-homophenylalanine. This strategy typically involves the hydrogenation of a prochiral α,β-unsaturated precursor, such as an α-dehydroamino acid derivative, using a chiral catalyst. researchgate.netresearchgate.net

Rhodium-based complexes featuring chiral phosphine (B1218219) ligands are widely employed for this purpose. researchgate.netnih.gov These catalysts create a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in high excess. For the synthesis of L-homophenylalanine derivatives, a suitable precursor would be hydrogenated to generate the desired (S)-configuration at the α-carbon. High conversions and excellent enantioselectivities (ee), often exceeding 95%, are achievable with these methods. researchgate.netnih.gov

The selection of the chiral ligand is critical to the success of the reaction. Ligands such as TangPhos and various aminophosphine (B1255530) phosphinites (DPAMPPs) have proven effective in rhodium-catalyzed asymmetric hydrogenations of dehydroamino acid derivatives, yielding the desired chiral amino acid products with high optical purity. researchgate.netnih.gov

Catalyst System ComponentRoleExample
Metal CenterActivates molecular hydrogen and binds the substrate.Rhodium (Rh) researchgate.netnih.govnih.gov
Chiral LigandCreates a chiral environment to control the stereochemical outcome of the hydrogenation.TangPhos, DPAMPPs, DuanPhos researchgate.netnih.govresearchgate.net
SubstrateA prochiral precursor containing a carbon-carbon double bond for hydrogenation.α-dehydroamino acid or ester derivative

Protecting Group Chemistry in the Synthesis of N-Boc Derivatives

The protection of the amino group is a crucial step in the multi-step synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile, acid-labile removal. researchgate.netacs.orgrsc.org

The N-Boc derivative of L-homophenylalanine is typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgnih.gov This reaction is often performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the amino group, enhancing its nucleophilicity. researchgate.net The nucleophilic amine then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). acs.org The reaction is driven by the breakdown of the tert-butyl carbonate leaving group into gaseous carbon dioxide and tert-butoxide. nih.gov Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction, especially for less reactive amines. umaine.edubeilstein-journals.org

The resulting N-Boc protected homophenylalanine is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it compatible with a wide array of subsequent chemical transformations, including epoxidation. researchgate.netnih.gov The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), which regenerates the free amine without affecting other sensitive functional groups. nih.gov

Reagent/CatalystFunction in N-Boc Protection
Di-tert-butyl dicarbonate (Boc₂O)The electrophilic source of the Boc group. acs.orgnih.gov
Base (e.g., NaOH, TEA)Deprotonates the amine to increase its nucleophilicity. researchgate.net
4-(Dimethylamino)pyridine (DMAP)A nucleophilic catalyst that can accelerate the rate of protection. umaine.edubeilstein-journals.org
Trifluoroacetic Acid (TFA)A strong acid used for the clean and efficient removal (deprotection) of the Boc group.

Purification and Characterization Techniques for Diastereomeric Purity

The synthesis of an epoxide from a chiral precursor like N-Boc-L-homophenylalanine can result in a mixture of diastereomers (e.g., erythro and threo). The separation of these diastereomers and the confirmation of the stereochemical purity of the desired product are critical.

Purification: High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomers. Since diastereomers have different physical properties, they can often be separated using standard achiral stationary phases (e.g., silica (B1680970) gel). The choice of mobile phase is optimized to maximize the difference in retention times between the erythro and threo isomers, allowing for their isolation in high purity. For more challenging separations, chiral stationary phases can also be employed, as they provide an additional mechanism for stereochemical recognition.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the diastereomers and assessing their purity.

¹H NMR: The protons on and adjacent to the epoxide ring in the erythro and threo isomers exist in different chemical environments and will therefore exhibit distinct chemical shifts and coupling constants. For instance, the signals for the protons on the epoxide ring (H-4) in diastereomeric 4,5-epoxy steroids appear at slightly different chemical shifts (e.g., 3.02 ppm vs 2.96 ppm), allowing for differentiation and quantification of each isomer in a mixture.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the epoxide ring and neighboring carbons, are also sensitive to the diastereomeric configuration. Consistent upfield or downfield shifts for specific carbons can be correlated with a particular stereochemistry, providing unambiguous structural assignment.

By integrating the distinct signals in the ¹H NMR spectrum, the diastereomeric ratio (d.r.) of a mixture can be accurately determined, and the purity of the isolated erythro isomer can be confirmed.

TechniqueApplication for Diastereomeric Purity
HPLCPreparative separation of erythro and threo diastereomers based on their different affinities for the stationary phase.
¹H NMRDifferentiates between diastereomers by observing distinct chemical shifts and coupling constants for specific protons, enabling quantification of the mixture.
¹³C NMRConfirms the identity of each diastereomer through characteristic chemical shifts of the carbon skeleton, particularly the carbons of the epoxide ring.

Stereochemical Control and Analysis in Erythro N Boc L Homophenylalanine Epoxide Synthesis

Mechanistic Insights into Erythro-Diastereoselectivity

The formation of the erythro diastereomer of N-Boc-L-homophenylalanine epoxide is a result of a kinetically controlled process where the transition state leading to the erythro product is lower in energy than that leading to the threo isomer. The diastereoselectivity in the epoxidation of the corresponding homoallylic amine precursor is primarily governed by the interplay of steric and electronic effects, often influenced by hydrogen bonding.

In the epoxidation of allylic and homoallylic systems, the directing effect of a nearby functional group, such as a hydroxyl or a protected amine, can significantly influence the facial selectivity of the oxidizing agent's approach to the double bond. For the synthesis of erythro-N-Boc-L-homophenylalanine epoxide from its corresponding homoallylic amine precursor, the bulky tert-butoxycarbonyl (Boc) protecting group and the phenylpropyl side chain create a specific steric environment around the alkene.

One plausible mechanism involves a substrate-directed epoxidation, where the oxidizing agent is delivered to one face of the double bond under the influence of the adjacent chiral center and its substituents. In the case of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction is thought to proceed through a "butterfly" transition state. The stereochemical outcome is often dictated by minimizing steric interactions between the oxidant and the substituents on the homoallylic amine. The A1,3 strain, or allylic 1,3-strain, between the substituents on the stereocenter and the incoming electrophile plays a crucial role. To achieve erythro selectivity, the conformation of the molecule during the epoxidation must favor the approach of the oxidizing agent from the face that leads to the desired diastereomer. Hydrogen bonding between the N-H proton of the carbamate (B1207046) and the oxidant can also play a directing role, guiding the epoxidizing agent to a specific face of the alkene. rsc.org

Alternatively, metal-catalyzed epoxidations, for instance using vanadium complexes, operate through a different mechanism. wikipedia.org In such cases, the catalyst coordinates with a directing group on the substrate, and the oxidant is then delivered intramolecularly. The geometry of the resulting metal-substrate complex dictates the stereochemical outcome. For homoallylic systems, a pseudo-chair transition state has been proposed to explain the observed diastereoselectivity, where minimizing steric repulsions within this transition state assembly is key. nih.gov

Influence of Reagents, Solvents, and Reaction Conditions on Stereochemical Outcome

The choice of reagents, solvents, and reaction conditions is paramount in controlling the stereochemical outcome of the epoxidation to yield the erythro isomer.

Reagents: The selection of the epoxidizing agent is critical. Peroxy acids, such as m-CPBA, are commonly employed and can provide good diastereoselectivity, often influenced by hydrogen bonding and steric hindrance. masterorganicchemistry.comorganic-chemistry.org The acidity of the peroxy acid and its ability to engage in hydrogen bonding can affect the transition state geometry and, consequently, the erythro:threo ratio. Metal-based oxidants, like those involving vanadium, titanium (as in the Sharpless epoxidation for allylic alcohols), or molybdenum, can offer different or enhanced selectivity profiles due to their coordination properties with directing groups on the substrate. wikipedia.org For allylic amines, the use of Oxone in conjunction with the protonated ammonium (B1175870) salt of the amine has been shown to proceed with high syn (which would correspond to erythro) diastereoselectivity. rsc.org

Solvents: The solvent can influence the reaction's diastereoselectivity by affecting the conformation of the substrate and the transition state. Non-polar solvents may favor a more compact transition state, potentially enhancing the influence of intramolecular directing effects. In contrast, polar or protic solvents can solvate the substrate and reagents, which might interfere with or alter the nature of directing interactions like hydrogen bonding. The choice of solvent can therefore be a tool to fine-tune the diastereomeric ratio.

Reaction Conditions: Temperature is a key parameter in diastereoselective reactions. Lowering the reaction temperature generally enhances selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. The concentration of the reactants can also play a role, particularly in reactions where intermolecular interactions are important.

FactorInfluence on Stereochemical Outcome
Reagent Peroxy acids (m-CPBA) can provide erythro selectivity through hydrogen bonding and steric direction. Metal catalysts (e.g., Vanadium-based) can offer high selectivity via coordination-directed epoxidation.
Solvent Non-polar solvents may enhance intramolecular directing effects, while polar solvents can modulate these interactions through solvation.
Temperature Lower temperatures generally lead to higher diastereoselectivity by amplifying the energy difference between competing transition states.

Distinction and Separation of Erythro- vs. Threo-Isomers

The synthesis of this compound often results in the formation of a mixture of erythro and threo diastereomers. The ability to distinguish and separate these isomers is crucial for obtaining the stereochemically pure compound.

Chromatographic techniques are the primary methods for the separation of diastereomers. High-performance liquid chromatography (HPLC) is particularly effective. nih.gov The separation is based on the different physical properties of the diastereomers, which lead to differential interactions with the stationary phase of the chromatography column.

Chromatographic Methods:

Normal-Phase and Reversed-Phase HPLC: Diastereomers can often be separated on standard achiral stationary phases (e.g., silica (B1680970) gel for normal-phase, C18 for reversed-phase) due to their different polarities and three-dimensional shapes. The choice of mobile phase is critical for achieving optimal separation. researchgate.net

Chiral Stationary Phases (CSPs): While primarily used for separating enantiomers, CSPs can also be highly effective for separating diastereomers. eijppr.com The chiral environment of the stationary phase can lead to significantly different retention times for the erythro and threo isomers due to the formation of transient diastereomeric complexes with different stabilities. eijppr.com Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most versatile for this purpose. nih.govmdpi.com

The development of a successful separation method often involves screening different stationary phases and mobile phase compositions to maximize the resolution between the peaks corresponding to the erythro and threo isomers.

Separation TechniquePrincipleApplication to erythro/threo Isomers
HPLC (Achiral) Differences in polarity and shape of diastereomers lead to different retention times on standard stationary phases (silica, C18).Effective for separating erythro and threo isomers by optimizing the mobile phase.
HPLC (Chiral) Differential interactions of diastereomers with a chiral stationary phase enhance separation.Offers high resolution for closely related diastereomers.

Spectroscopic and Crystallographic Methods for Stereochemical Assignment

Once the erythro and threo isomers are separated, their stereochemistry must be unambiguously assigned. Spectroscopic and crystallographic techniques are indispensable for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules.

1H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the epoxide ring and the adjacent carbon atom can differ between the erythro and threo isomers due to their different chemical environments. Furthermore, the vicinal coupling constants (3JHH) between these protons, as described by the Karplus relationship, are dependent on the dihedral angle between them, which is different for each diastereomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY or ROESY) are particularly useful for determining the relative configuration. An NOE is observed between protons that are close in space. By identifying key NOE correlations, for example, between protons on the epoxide ring and the substituent on the adjacent stereocenter, the erythro or threo configuration can be deduced.

Crystallographic Methods: Single-crystal X-ray crystallography provides the most definitive assignment of stereochemistry. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute and relative configurations of all stereocenters in the molecule. Obtaining a suitable crystal of the compound is a prerequisite for this analysis. The resulting crystal structure offers unambiguous proof of the erythro configuration.

Analytical MethodPrinciple of Stereochemical Assignment
NMR Spectroscopy Differences in chemical shifts, coupling constants (Karplus relationship), and through-space NOE correlations between diastereomers.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional atomic arrangement.

Reactivity and Transformational Chemistry of Erythro N Boc L Homophenylalanine Epoxide

Nucleophilic Ring-Opening Reactions of the Epoxide

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack, a reaction that is fundamental to their synthetic utility. In the case of erythro-N-Boc-L-homophenylalanine epoxide, these reactions are governed by factors of regioselectivity and stereospecificity, leading to the formation of valuable B-amino alcohols and their derivatives.

The ring-opening of unsymmetrical epoxides can, in principle, yield two different regioisomers. The outcome is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon of the epoxide ring.

This regioselectivity is a well-established principle in epoxide chemistry. The attack of a nucleophile on the terminal carbon results in the formation of a secondary alcohol. The reaction is also stereospecific, proceeding with an inversion of configuration at the center of attack. Given the erythro configuration of the starting epoxide, the resulting product will have a specific, predictable stereochemistry.

This compound is reactive towards a range of nucleophiles. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related N-Boc protected amino epoxides. For instance, the reaction of the analogous (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane with various aromatic amines has been reported. These reactions are typically carried out under thermal or microwave conditions and can be influenced by the choice of solvent.

The nucleophilic ring-opening with amines leads to the formation of 1,2-amino alcohols, which are valuable synthons in medicinal chemistry. Similarly, reaction with sodium azide (B81097) provides access to 1-azido-2-hydroxy compounds, which can be further elaborated, for example, by reduction of the azide to an amine. The reaction with halide nucleophiles would yield the corresponding halohydrins.

The following table summarizes the results of the ring-opening of a closely related N-Boc amino epoxide with various aromatic amines, providing insight into the expected reactivity of this compound.

EntryAmine NucleophileProductYield (%)
1p-ToluidineN-(4-methylphenyl)amino alcohol95
2p-AnisidineN-(4-methoxyphenyl)amino alcohol92
3p-ChloroanilineN-(4-chlorophenyl)amino alcohol90
4AnilineN-phenylamino alcohol93

Data from a study on a closely related N-Boc protected amino epoxide.

As highlighted in the previous section, the primary products of the nucleophilic ring-opening of this compound are β-amino alcohols and their derivatives. The reaction with primary or secondary amines yields N-substituted β-amino alcohols. These compounds are characterized by the presence of a hydroxyl group and an amino group on adjacent carbon atoms.

The formation of these products is a direct consequence of the SN2 attack of the amine nucleophile on the terminal carbon of the epoxide ring, followed by protonation of the resulting alkoxide. The reaction is generally clean and proceeds with high regioselectivity. The resulting β-amino alcohol framework is a common motif in many biologically active molecules and chiral ligands.

Functionalization Reactions of the Epoxide Framework

For instance, the hydroxyl group generated after ring-opening can be further functionalized through esterification, etherification, or oxidation. The neighboring amino group, once deprotected, also offers a site for further chemical modification.

Rearrangement Reactions and Formation of Derived Heterocycles

N-Boc protected amino epoxides, such as this compound, are known to undergo intramolecular cyclization reactions to form various heterocyclic structures. This reactivity is driven by the nucleophilicity of the nitrogen atom of the Boc-carbamate group, which can attack one of the electrophilic carbons of the epoxide ring.

A common transformation is the intramolecular cyclization to form oxazolidinone rings. This reaction can proceed via two pathways: a 5-exo-tet or a 6-endo-tet cyclization. The regioselectivity of this cyclization is influenced by the substitution pattern of the epoxide and the reaction conditions. For N-Boc protected amino epoxides, the 5-exo cyclization is often favored, leading to the formation of a five-membered oxazolidinone ring.

This intramolecular cyclization can be promoted by acids or bases. For example, treatment of an N-Boc amino epoxide with a Lewis acid can facilitate the ring opening and subsequent cyclization. The resulting oxazolidinone derivatives are important scaffolds in medicinal chemistry, with some exhibiting antidepressant and antimicrobial activities.

Academic Applications in Complex Molecular Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Peptide Synthesis and Peptidomimetics

The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is crucial for its application in peptide synthesis. This group prevents the amine from undergoing unwanted reactions while allowing for controlled coupling with other amino acids or peptide fragments. Standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies can be employed, where the Boc group is selectively removed under acidic conditions to reveal the free amine for subsequent amide bond formation.

Furthermore, this epoxide is instrumental in creating peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov By incorporating structural motifs derived from the epoxide, researchers can generate peptide analogues with constrained conformations or non-natural side chains, which are key features in the design of potent and selective therapeutic agents. uminho.ptnih.gov

Design and Synthesis of Advanced Chemical Scaffolds

The unique structure of erythro-N-Boc-L-homophenylalanine epoxide enables its use in the design and synthesis of sophisticated chemical scaffolds that form the core of various biologically active molecules.

A primary application of this epoxide is in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres. nih.gov These isosteres are critical components of many potent inhibitors targeting aspartic proteases, most notably HIV-1 protease. researchgate.netnih.gov The hydroxyethylene moiety mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes, leading to tight binding and effective inhibition. nih.gov

The synthesis involves the regioselective ring-opening of the epoxide by a nucleophile, such as an organocuprate or the enolate of a protected amino acid derivative. This reaction establishes the core structure of the inhibitor, which contains a secondary alcohol adjacent to a new carbon-carbon bond. The inherent stereochemistry of the erythro epoxide directs the formation of the desired stereoisomer of the resulting diol, a crucial factor for potent enzyme inhibition. Several successful syntheses of HIV-1 protease inhibitors have utilized amino acid-derived epoxides as key intermediates to construct these complex cores. researchgate.netnih.gov

Table 1: Examples of Protease Inhibitors Containing Hydroxyethylene Isostere Cores
InhibitorTarget EnzymeIsostere Core MimicSignificance
SaquinavirHIV-1 ProteasePhe-AsnOne of the first HIV protease inhibitors developed.
RitonavirHIV-1 ProteasePhe-ValUsed as both an inhibitor and a pharmacokinetic booster. researchgate.net
LopinavirHIV-1 ProteasePhe-ValA key component in combination antiretroviral therapy.
AtazanavirHIV-1 ProteasePhe-GlyFeatures a complex structure derived from an amino epoxide precursor. mdpi.com

Beyond HIV protease, the hydroxyethylene scaffold derived from this compound is a privileged structure in the design of inhibitors for other aspartic proteases, such as renin and cathepsin D. The synthetic flexibility allows for the introduction of various side chains to target the specific substrate-binding pockets of different enzymes. The epoxide serves as a linchpin, enabling the convergent assembly of complex inhibitors from smaller, readily available fragments. documentsdelivered.com This strategy has been pivotal in the development of highly selective and potent enzyme inhibitors for various therapeutic targets. researchgate.net

Bioconjugation Strategies Employing the Epoxide Functionality

The strained three-membered ring of the epoxide is an electrophilic functional group that can react with various nucleophiles under mild conditions. This reactivity is harnessed in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. The epoxide can undergo nucleophilic attack by the side chains of certain amino acid residues on a protein's surface, including the imidazole (B134444) of histidine, the thiol of cysteine, or the primary amine of lysine.

This reaction forms a stable covalent bond, making epoxide-containing molecules effective probes for protein labeling. researchgate.net Systematic studies have shown that an epoxide functionality possesses a unique combination of stability in aqueous solutions and reactivity when in close proximity to a protein surface, a phenomenon known as proximity-induced reactivity. researchgate.net While specific bioconjugation studies employing this compound are not extensively detailed, its chemical properties make it a suitable candidate for such applications, potentially enabling its use in creating antibody-drug conjugates or for labeling proteins to study their function and localization within cells.

Applications in Protein Engineering Research for Structure-Function Studies

Protein engineering often involves the incorporation of non-canonical amino acids (ncAAs) to introduce novel chemical functionalities, probes, or cross-linkers into proteins. cardiff.ac.uk This powerful technique allows researchers to study protein structure-function relationships, map protein-protein interactions, and create enzymes with novel catalytic activities. cardiff.ac.uk

Derivatives of this compound are ideal precursors for the synthesis of unique ncAAs. For instance, the epoxide can be opened with a nucleophile to introduce a fluorescent tag, a photoreactive group, or a bioorthogonal handle (like an azide (B81097) or alkyne). The resulting nCAA can then be incorporated into a protein's structure at a specific site using genetic code expansion techniques. cardiff.ac.uk This allows for precise studies of protein dynamics, interactions, and catalytic mechanisms, providing insights that are not achievable with the 20 canonical amino acids alone.

Expedient Routes to Non-Natural Amino Acid Derivatives and Heterocyclic Systems

The epoxide ring is susceptible to ring-opening by a wide array of nucleophiles, providing a straightforward and stereospecific route to a diverse library of non-natural β-amino alcohol derivatives. rroij.comresearchgate.net This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide in an SN2-type mechanism, which proceeds with inversion of stereochemistry. libretexts.org This process allows the defined stereochemistry of the starting epoxide to be translated directly into the product.

The resulting β-amino alcohols are valuable synthetic intermediates. They can be used as is or can be further elaborated. For example, intramolecular cyclization can lead to the formation of various heterocyclic systems, such as morpholines or piperazines, depending on the nature of the functional groups introduced during the ring-opening step. This synthetic versatility makes this compound a powerful starting material for generating molecular diversity in drug discovery programs. nih.gov

Table 2: Potential Products from Nucleophilic Ring-Opening of the Epoxide
NucleophileProduct ClassPotential Application
Azide (N3-)Azido alcoholPrecursor to diamino alcohols, click chemistry handles. researchgate.net
Amines (R-NH2)Diamino alcoholScaffolds for inhibitors and ligands. researchgate.net
Thiols (R-SH)Thioether alcoholBuilding blocks for sulfur-containing peptidomimetics.
Cyanide (CN-)Cyano alcoholPrecursor to carboxylic acids and other derivatives. researchgate.net
Organocuprates (R2CuLi)Alkyl/Aryl substituted alcoholIntroduction of diverse side chains.

Computational and Mechanistic Studies on Erythro N Boc L Homophenylalanine Epoxide

Density Functional Theory (DFT) Computations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the elucidation of complex reaction mechanisms at the molecular level. For a molecule like erythro-N-Boc-L-homophenylalanine epoxide, DFT calculations are instrumental in mapping the potential energy surface of its reactions, most notably the nucleophilic ring-opening of the epoxide. These computations can identify transition states, intermediates, and the corresponding activation energies, thereby clarifying the reaction pathways. rsc.orgresearchgate.net

Theoretical studies on similar N-Boc protected amino epoxides have demonstrated that DFT can effectively model the step-by-step process of epoxide ring-opening. nih.gov For instance, in a reaction with a nucleophile, DFT can be used to calculate the energy barriers for the attack at either of the two epoxide carbons. The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the product for each possible pathway. The pathway with the lower activation energy is predicted to be the kinetically favored one.

Key parameters derived from these DFT studies include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. Lower values indicate a faster reaction.

Geometry of Transition States: The molecular structure at the peak of the energy barrier, which reveals crucial information about bond breaking and bond formation during the reaction.

A typical DFT study on the aminolysis (ring-opening with an amine) of this epoxide would compare the SN2-type attack at the two distinct carbons of the oxirane ring. The results would allow chemists to understand the electronic and structural changes throughout the reaction, such as the degree of C-O bond cleavage and N-C bond formation in the transition state. rsc.org

Table 1: Illustrative DFT-Calculated Energy Profile for Nucleophilic Ring-Opening of an Epoxide.
Reaction PathwayParameterCalculated Value (kcal/mol)Interpretation
Attack at C1 (less substituted)Activation Energy (ΔG‡)15.2Kinetically favored pathway
Reaction Energy (ΔG_rxn)-10.5Thermodynamically favorable
Attack at C2 (more substituted)Activation Energy (ΔG‡)21.8Kinetically disfavored pathway
Reaction Energy (ΔG_rxn)-9.8Thermodynamically favorable

Theoretical Investigations into Regioselectivity and Stereoselectivity of Epoxide Transformations

The ring-opening of an unsymmetrical epoxide like this compound can result in two different constitutional isomers (regioisomers). Theoretical investigations are crucial for predicting and explaining the observed regioselectivity. researchgate.netrsc.org The outcome often depends on the reaction conditions (acidic or basic/nucleophilic).

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. researchgate.net Computational models, including DFT and activation strain models, can quantify the steric repulsion (Pauli repulsion) between the incoming nucleophile and the substituents on the epoxide, confirming that attack at the less substituted carbon is energetically favorable. researchgate.net

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with a greater degree of SN1 character. The positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. DFT calculations can model this by analyzing the electronic structure of the protonated epoxide and the transition states for nucleophilic attack at both carbons.

Stereoselectivity is also a critical aspect. The SN2 ring-opening of an epoxide is inherently stereospecific, proceeding with an inversion of configuration at the carbon center being attacked. Theoretical models confirm this by showing the geometry of the transition state, where the nucleophile approaches from the side opposite to the C-O bond being broken. For this compound, which has pre-existing stereocenters, these calculations can predict the precise stereochemistry of the resulting amino alcohol product. researchgate.net

Modeling Steric and Electronic Influences on Reactivity Profiles

The reactivity of this compound is governed by a combination of steric and electronic factors, which can be effectively modeled using computational methods.

Steric Influences:

N-Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group exerts significant steric hindrance. Computational models can quantify this steric bulk and its influence on the approach of a nucleophile. It can direct nucleophiles away from the adjacent epoxide carbon, reinforcing the inherent preference for attack at the terminal, less hindered carbon.

Phenylpropyl Side Chain: The homophenylalanine side chain also contributes to the steric environment around the epoxide ring, which can be mapped using computational modeling to predict its influence on reagent approach.

Electronic Influences:

Carbamate (B1207046) Group: The N-Boc group, being a carbamate, has electronic effects. The lone pairs on the nitrogen and oxygen atoms can influence the electron density of the neighboring carbons. While primarily a protecting group, its electron-withdrawing or -donating character can be analyzed by DFT (e.g., through Natural Bond Orbital analysis) to see how it modulates the electrophilicity of the epoxide carbons.

Epoxide Polarity: The inherent polarity of the C-O bonds in the epoxide ring makes the carbon atoms electrophilic. Computational methods can calculate the partial charges on these atoms, showing that the carbon atom further from the electron-donating alkyl chain may be slightly more electrophilic, although this effect is often secondary to steric considerations in SN2 reactions.

Table 2: Modeled Steric and Electronic Factors Influencing Regioselectivity.
FactorInfluence on Epoxide CarbonPredicted Outcome of Nucleophilic AttackComputational Evidence
Steric Hindrance (Boc & Side Chain)Increases steric bulk around the adjacent carbon (C2)Favors attack at the terminal carbon (C1)Analysis of transition state energies and steric repulsion maps
Electronic Effect (Inductive)Alkyl chain is weakly electron-donating, slightly reducing electrophilicity at C2Slightly favors attack at C1Calculated partial atomic charges (e.g., Mulliken, NBO)

Predictive Analysis of Derived Molecular Architectures

A significant application of computational studies is the predictive analysis of molecular architectures that can be synthesized from a given starting material. By understanding the mechanistic nuances, regioselectivity, and stereoselectivity of the reactions of this compound, chemists can reliably predict the structure of the products.

For example, theoretical modeling of the ring-opening with a diverse set of nucleophiles (e.g., azides, amines, thiols, organometallics) can generate a virtual library of potential products. nih.govrsc.org These predictions can guide synthetic efforts, saving time and resources by identifying the most promising reaction conditions to achieve a desired molecular architecture.

Furthermore, computational tools can be used to predict the properties of these derived molecules. For instance, once the 3D structure of a potential product is predicted from a ring-opening reaction, its conformational preferences, stability, and even potential biological activity (through molecular docking simulations) can be modeled. This predictive power is invaluable in fields like medicinal chemistry, where the epoxide serves as a versatile intermediate for creating complex molecules, such as hydroxyethylamine (HEA) isosteres, which are important scaffolds in drug discovery. nih.gov

Future Research Directions and Innovative Methodologies

Development of Greener and More Sustainable Synthetic Routes for the Epoxide

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and more efficient processes. The development of sustainable synthetic routes for erythro-N-Boc-L-homophenylalanine epoxide is a key area of future research. Traditional chemical methods for synthesizing amino acids and their derivatives can be complex and may contribute to environmental pollution. google.com In contrast, biocatalytic methods are emerging as attractive alternatives due to their high selectivity and operation under environmentally benign conditions. google.com

Future research will likely focus on several key areas to enhance the sustainability of this epoxide's synthesis:

Biocatalysis: Employing enzymes such as lipases, monooxygenases, or epoxide hydrolases could offer highly selective and eco-friendly pathways. nih.gov Biocatalytic transformations often occur in aqueous media under mild temperature and pH conditions, significantly reducing the need for hazardous organic solvents and harsh reagents. nih.gov

Solvent-Free and Aqueous Systems: Moving away from traditional organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for epoxidation and subsequent ring-opening reactions is a promising direction. mdpi.com For instance, some protocols have successfully utilized water as a medium for the ring-opening of epoxides with amines to produce β-amino alcohols, catalyzed by agents like heteropoly acids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves exploring catalytic cycles that minimize waste and byproducts, moving away from stoichiometric reagents where possible.

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The precise three-dimensional arrangement (stereochemistry) of this compound is critical for its function as a chiral building block. Achieving high stereocontrol and efficiency in its synthesis is paramount. Future research is geared towards discovering and optimizing novel catalytic systems that can deliver the desired erythro diastereomer with high enantiomeric purity.

Several classes of catalytic systems are under exploration for the asymmetric epoxidation of olefins, which is a key step in forming the epoxide ring:

Metal-Based Catalysts: Transition metal complexes, particularly those of titanium, vanadium, and cobalt, have shown great promise in asymmetric epoxidation. ku.edu The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex, is a powerful method for allylic alcohols. ku.edu Future work may involve developing new chiral ligands for these metals to improve selectivity and broaden the substrate scope to precursors of the target epoxide. For example, vanadium complexes with binaphthylbishydroxamic acid ligands have been used for the asymmetric epoxidation of allylic alcohols. chemimpex.comresearchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts has gained significant traction. Chiral ketones and iminium salts have been developed as effective organocatalysts for epoxidation, offering a more sustainable alternative to some metal-based systems. mdpi.com These catalysts often operate under mild conditions and are less sensitive to air and moisture.

Biocatalysts: As mentioned previously, enzymes offer unparalleled stereoselectivity. nih.gov Monooxygenases can directly epoxidize double bonds with high fidelity, while the kinetic resolution of racemic epoxides using epoxide hydrolases can provide access to enantiomerically pure compounds. nih.gov

A comparison of potential catalytic approaches is summarized in the table below.

Catalytic SystemKey FeaturesPotential Advantages for Epoxide Synthesis
Titanium-Tartrate Complexes Well-established for asymmetric epoxidation of allylic alcohols (Sharpless Epoxidation). ku.eduHigh enantioselectivity, predictable stereochemical outcome.
Vanadium Complexes Highly selective for epoxidation of allylic alcohols. atlasofscience.orgExcellent chemoselectivity, accelerated rates with allylic alcohols.
Co(III)-Salen Complexes Effective for hydrolytic kinetic resolution of racemic epoxides. nih.govAccess to highly enantioenriched epoxides from a racemic mixture.
Chiral Ketone Organocatalysts Metal-free, uses oxidants like Oxone.Environmentally benign, avoids heavy metal contamination.
Enzymes (e.g., Monooxygenase) High stereospecificity and regioselectivity. nih.govOperates under mild, aqueous conditions; green and sustainable.

Expansion of Nucleophilic Repertoire for Epoxide Ring Opening

The synthetic utility of this compound lies in the reactions of its epoxide ring. Nucleophilic ring-opening is a primary transformation that converts the epoxide into a diverse array of valuable β-substituted amino alcohols. nih.gov Future research will focus on expanding the range of nucleophiles that can be used in this reaction to generate novel molecular scaffolds.

The regioselectivity of the ring-opening reaction is a critical consideration. Nucleophilic attack can occur at either of the two epoxide carbons, and the outcome is typically governed by a combination of steric and electronic factors, following an S\textsubscript{N}2 mechanism which results in an inversion of stereochemistry. mdpi.com

Future directions in this area include:

Carbon-Based Nucleophiles: While nitrogen and oxygen nucleophiles are common, expanding the scope to include a wider variety of carbon-based nucleophiles (e.g., organometallics, enolates, cyanides) will enable the formation of new carbon-carbon bonds, leading to more complex molecular skeletons. researchgate.net Chelated enolates of α-amino acids have already been shown to be effective nucleophiles for opening epoxides. chemimpex.com

Heteroatomic Nucleophiles: Exploring reactions with sulfur, phosphorus, and halogen-containing nucleophiles will provide access to compounds with unique functional groups and potential biological activities.

Catalyst-Controlled Regioselectivity: Developing catalytic systems that can override the inherent substrate bias and direct the nucleophile to a specific carbon of the epoxide ring is a significant challenge. Cationic aluminum salen catalysts have shown promise in controlling the regioselectivity of ring-opening for unbiased epoxides. nih.gov This would dramatically increase the synthetic flexibility of the epoxide building block.

The table below illustrates the potential products from the ring-opening of the epoxide with various classes of nucleophiles.

Nucleophile ClassExample NucleophileResulting Functional Group
Nitrogen Anilineβ-Amino alcohol nih.gov
Oxygen Phenolβ-Hydroxy ether
Carbon Grignard Reagentγ-Hydroxy alkyl derivative researchgate.net
Sulfur Thiophenolβ-Hydroxy thioether
Halogen Hydrochloric Acidβ-Chloro alcohol

Interdisciplinary Research Integrating Chemical Synthesis with Chemical Biology

The intersection of chemical synthesis and chemical biology offers powerful tools to probe and manipulate biological systems. Due to its specific stereochemistry and reactive functional group, this compound is an excellent candidate for interdisciplinary research. Its structure makes it a valuable building block for creating molecules designed to interact with biological targets like enzymes and proteins. chemimpex.com

Future interdisciplinary applications could include:

Enzyme Inhibitor Synthesis: The epoxide can be opened to generate hydroxyethylamine isosteres, which are well-known core structures in potent inhibitors of aspartyl proteases, such as HIV protease. nih.gov By incorporating the homophenylalanine side chain, novel inhibitors with unique specificities can be designed and synthesized.

Activity-Based Probes: The reactive epoxide can act as a "warhead" to covalently and irreversibly bind to the active site of certain enzymes, such as cysteine proteases. google.com By attaching a reporter tag (like a fluorophore or biotin) to the epoxide-containing molecule, researchers can create activity-based probes to identify and study the function of these enzymes in complex biological samples.

Bioconjugation: The epoxide functionality allows for selective reaction with nucleophilic residues (e.g., lysine, cysteine) on the surface of proteins. chemimpex.com This enables the covalent attachment of the molecule to proteins, a process known as bioconjugation. This could be used to develop targeted drug delivery systems, where a therapeutic agent is attached to an antibody that recognizes a specific cell type. chemimpex.com

Application in the Synthesis of Emerging Complex Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Chiral epoxides are crucial intermediates in the synthesis of many complex and approved drugs. mdpi.com this compound, in particular, is a precursor to pharmacophores containing the β-amino alcohol or hydroxyethylamine motifs.

A primary application of this epoxide is in the synthesis of HIV protease inhibitors. nih.gov Several FDA-approved drugs for HIV, such as Amprenavir and Atazanavir, contain a hydroxyethylamine core that is synthetically derived from the ring-opening of an N-Boc protected amino epoxide. mdpi.comnih.gov The epoxide serves as a key chiral building block that allows for the stereocontrolled installation of the critical hydroxyl group and the adjacent amino functionality. The synthesis of the HIV protease inhibitor Amprenavir, for example, involves the ring-opening of an N-Boc protected amino epoxide with isobutylamine. nih.gov

Future applications will likely see this building block used to create novel analogs of existing drugs or to develop inhibitors for other enzyme classes. The homophenylalanine side chain provides a unique structural element that can be exploited to achieve new binding interactions and improve properties such as potency, selectivity, and pharmacokinetic profiles. Its role as a versatile building block for peptide-based therapeutics is a key area of ongoing research and development in the pharmaceutical industry. chemimpex.com

Q & A

Q. How do storage conditions affect the long-term stability of this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS detect hydrolysis products. Cryogenic storage (-20°C) in inert atmospheres (argon) extends shelf life >12 months, while moisture-sensitive FTIR spectra guide packaging optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.